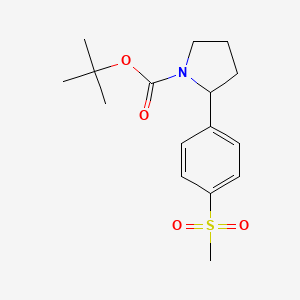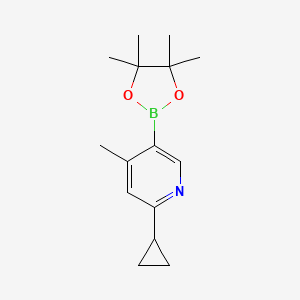
tert-Butyl 2-(4-(methylsulfonyl)phenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfonylphenyl group, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylboronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Applications De Recherche Scientifique
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2) enzymes . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with various biological pathways, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester stands out due to its dual antimicrobial and anti-inflammatory activities . Unlike some other COX-2 inhibitors, it has shown potential for reduced cardiovascular side effects by releasing moderate amounts of nitric oxide, which has vasodilatory properties .
Propriétés
Formule moléculaire |
C16H23NO4S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl 2-(4-methylsulfonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-11-5-6-14(17)12-7-9-13(10-8-12)22(4,19)20/h7-10,14H,5-6,11H2,1-4H3 |
Clé InChI |
RPMDVUSZONYVNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)

![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
